molecular formula C21H23NO4S2 B2636084 Fmoc-AEDI-OH CAS No. 1823244-38-7

Fmoc-AEDI-OH

Cat. No.: B2636084
CAS No.: 1823244-38-7
M. Wt: 417.54
InChI Key: SEDQNOVKLNGTCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-AEDI-OH is a compound that belongs to the family of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. The Fmoc group is widely used in peptide synthesis as a protecting group for the amino terminus of amino acids. This compound is specifically used in solid-phase peptide synthesis (SPPS) to protect the amino group during the stepwise assembly of peptides.

Scientific Research Applications

Fmoc-AEDI-OH is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

Future Directions

Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . The synthetic limitations of biological systems have restricted the depth of exploration of peptide chemical space. In contrast, DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space . Hence, as a bridge to building DNA-encoded chemical libraries (DECLs) of peptides, we have developed substrate-tolerant amide coupling reaction conditions for amino acid monomers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-AEDI-OH typically involves the protection of the amino group of the amino acid with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in a solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc group is removed using a solution of piperidine in N,N-dimethylformamide (DMF), allowing the next amino acid to be added .

Comparison with Similar Compounds

Fmoc-AEDI-OH is similar to other Fmoc-protected amino acids, such as Fmoc-FF-OH and Fmoc-K3 . it is unique in its specific sequence and the properties it imparts to the peptides synthesized using it. Other similar compounds include:

This compound stands out due to its specific sequence and the unique properties it imparts to the synthesized peptides, making it valuable in various scientific research applications.

Properties

IUPAC Name

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyldisulfanyl]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S2/c1-21(2,19(23)24)28-27-12-11-22-20(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDQNOVKLNGTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)SSCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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